Cas no 1090802-36-0 (1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)
![1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/1090802-36-0x500.png)
1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1090802-36-0
- [1-(2-methoxy-5-methylanilino)-1-oxopropan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
- AKOS033838190
- 1-[(2-methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- Z226699142
- EN300-26608510
- 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
-
- インチ: 1S/C17H18ClN3O4S/c1-9-5-6-13(24-3)12(7-9)20-15(22)10(2)25-16(23)14-11(18)8-19-17(21-14)26-4/h5-8,10H,1-4H3,(H,20,22)
- InChIKey: FSFNISFOCVVCRD-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(N=C1C(=O)OC(C)C(NC1C=C(C)C=CC=1OC)=O)SC
計算された属性
- せいみつぶんしりょう: 395.0706549g/mol
- どういたいしつりょう: 395.0706549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26608510-0.05g |
1-[(2-methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate |
1090802-36-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylateに関する追加情報
Introduction to 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS No. 1090802-36-0)
1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS No. 1090802-36-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrimidine and exhibits a unique combination of functional groups that contribute to its potential therapeutic applications.
The structure of 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is characterized by a pyrimidine core with a chloro substituent at the 5-position and a methylsulfanyl group at the 2-position. The carbamoyl moiety attached to the ethyl group further enhances the compound's reactivity and biological activity. This intricate molecular architecture has been the subject of numerous studies aimed at elucidating its pharmacological properties and potential therapeutic uses.
Recent research has highlighted the potential of 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate in various therapeutic areas. One notable area of interest is its activity as an inhibitor of specific enzymes involved in metabolic pathways. Studies have shown that this compound can effectively inhibit key enzymes, such as those involved in the metabolism of nucleic acids, making it a promising candidate for the treatment of diseases associated with aberrant nucleic acid metabolism.
In addition to its enzymatic inhibition properties, 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate has also demonstrated potential as an anti-inflammatory agent. In vitro and in vivo studies have indicated that this compound can reduce inflammation by modulating the expression of pro-inflammatory cytokines and other inflammatory mediators. This property makes it a valuable candidate for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a therapeutic agent. Its high bioavailability and low toxicity further enhance its potential for clinical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate in various disease models. Preliminary results from these trials have been promising, with the compound demonstrating significant therapeutic benefits in preclinical studies. These findings have sparked interest among researchers and pharmaceutical companies, leading to increased investment in further development and optimization of this compound.
The synthesis of 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate involves several steps, each requiring precise control over reaction conditions to ensure high yields and purity. The synthesis typically begins with the preparation of the pyrimidine core, followed by the introduction of the chloro and methylsulfanyl substituents. The final step involves the attachment of the carbamoyl moiety to the ethyl group. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale, facilitating its use in both research and clinical settings.
In conclusion, 1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS No. 1090802-36-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to shed light on its full potential, potentially leading to new treatments for various diseases.
1090802-36-0 (1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate) 関連製品
- 2138184-04-8(ethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-2,2-difluoropropanoate)
- 875286-35-4(5-(2,4-dichlorophenyl)-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide)
- 941942-50-3(2-{2-methyl-4-oxo-7-phenyl-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl}-N-(2-phenylethyl)acetamide)
- 1360945-57-8(3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid)
- 2227890-01-7(rac-(1R,2R)-2-(5-methylpyridin-3-yl)cyclopropylmethanamine)
- 1351409-39-6(2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione)
- 757-95-9(Bis(2,2,2-trifluoroethyl) Methylphosphonate)
- 2228457-93-8(5-(4-chloro-3-nitrophenyl)-1,3-oxazol-2-amine)
- 133562-38-6(2-amino-1-(2,5-dimethylphenyl)ethan-1-ol)
- 2228646-06-6(2-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-2,2-difluoroacetic acid)




